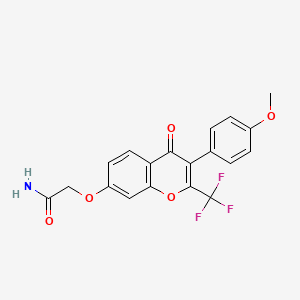

2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide

Description

This compound is a chromone derivative featuring a 4-methoxyphenyl group at position 3, a trifluoromethyl (CF₃) group at position 2, and an acetamide moiety at the 7-oxy position. Chromones are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name |

2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3NO5/c1-26-11-4-2-10(3-5-11)16-17(25)13-7-6-12(27-9-15(23)24)8-14(13)28-18(16)19(20,21)22/h2-8H,9H2,1H3,(H2,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSAYYXISZKLPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide , also known as a derivative of chromenone, has garnered attention in recent years due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 378.3 g/mol. The structure features a chromenone core substituted with a methoxyphenyl group and a trifluoromethyl group, which are critical for its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The trifluoromethyl group enhances the compound's lipophilicity, facilitating interactions with various enzymes. Studies have shown that it can inhibit cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .

- Cytotoxicity : The compound exhibits cytotoxic effects against cancer cell lines, particularly breast cancer (MCF-7) and human embryonic kidney cells (HEK293). In vitro studies have demonstrated significant inhibition of cell proliferation at varying concentrations, indicating its potential as an anticancer agent .

- Antioxidant Activity : The presence of the methoxy group contributes to the antioxidant properties of the compound, potentially mitigating oxidative stress in biological systems .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of 2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide:

Case Studies

Several case studies have explored the efficacy of this compound in various contexts:

- Anti-inflammatory Studies : A study investigated the anti-inflammatory properties of the compound by assessing its effect on COX and LOX pathways in vitro. Results indicated a moderate inhibition profile, suggesting potential therapeutic use in inflammatory diseases .

- Cancer Research : In another study focusing on breast cancer treatment, the compound was tested for cytotoxic effects on MCF-7 cells. Results showed significant cell death at concentrations as low as 18.1 μM, highlighting its potential as an anticancer agent .

- Molecular Docking Studies : Molecular docking simulations have predicted strong binding affinities between the compound and target proteins involved in cancer progression and inflammation, further supporting its potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 3

4-Fluorophenyl Analogs

Compounds such as 2-((3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetic acid () replace the methoxy group with fluorine. These analogs demonstrated anticancer activity in vitro, with IC₅₀ values in the micromolar range .

4-Bromophenyl Analogs

2-{[3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetamide () introduces a bulkier bromine atom. Bromine’s steric and electronic effects may reduce solubility but enhance hydrophobic interactions in binding pockets. No direct bioactivity data are reported for this compound .

Naphthyl and Thiophene Derivatives

Bulkier substituents, such as 2-naphthyloxy () or thiophenecarboxylate (), increase molecular weight and steric hindrance. For example, 3-(2-naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate exhibited inhibition of Helicobacter pylori succinate dehydrogenase (HpSDH) with an IC₅₀ of 3.9 µM, highlighting the role of extended aromatic systems in enzyme targeting .

Variations at Position 7

Benzamide Derivatives

N-(4-Oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides () replace the acetamide group with benzamide. These derivatives showed cytotoxicity against MCF-7 (breast cancer) and A-549 (lung adenocarcinoma) cell lines, with activities linked to apoptosis induction .

Ester and Carboxylic Acid Derivatives

Methyl esters (e.g., Methyl 2-((3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate , ) and carboxylic acids () at position 7 alter polarity. The ester derivatives are prodrugs, hydrolyzing in vivo to active acids. These compounds demonstrated improved bioavailability in pharmacokinetic studies .

Impact of Trifluoromethyl Group

The CF₃ group at position 2 is a common feature among analogs. Its strong electron-withdrawing effect stabilizes the chromone ring and enhances resistance to oxidative metabolism. Crystallographic studies () reveal that CF₃ groups influence molecular packing and intermolecular interactions, as analyzed via Hirshfeld surfaces .

Anticancer Activity

The target compound’s 4-methoxyphenyl group may improve membrane permeability compared to fluorophenyl analogs, while the acetamide moiety balances solubility and target engagement.

Enzyme Inhibition

Compounds with extended aromatic systems (e.g., naphthyloxy in ) showed potent HpSDH inhibition, suggesting that bulkier groups enhance enzyme binding. The target compound’s smaller methoxyphenyl group may favor different therapeutic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.